molecular formula C15H17ClN2O3S B2544426 N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-51-4

N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No. B2544426
CAS RN: 868215-51-4
M. Wt: 340.82
InChI Key: SUWWFTWIHJJWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a chemical entity that appears to be related to various research areas, including corrosion inhibition, structural analysis, and potential applications in pesticides and pharmaceuticals. While the exact compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds and their properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions tailored to introduce the desired functional groups and molecular architecture. For instance, the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide is described through cyclization and subsequent reactions, achieving a high purity of the final product . Similarly, the synthesis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide involves the reaction of 6-methyluracil with a chloromethyl derivative, followed by further functionalization .

Molecular Structure Analysis

Structural and conformational analyses of related compounds are typically performed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide was confirmed by these methods, and computational modeling provided insights into its conformational behavior . Additionally, the molecular structure of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was determined using single-crystal X-ray diffraction, revealing the presence of various noncovalent interactions stabilizing the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be influenced by the presence of specific functional groups and the overall molecular architecture. For instance, the silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized and their structures were investigated, indicating potential reactivity due to the presence of the silyl group . The study of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide also included DFT calculations to determine its stability and chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized by spectroscopic methods and computational studies. The vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated using FTIR and FT-Raman spectroscopy, along with ab initio and DFT studies . The corrosion inhibition properties of N-[morpholin-4-yl(phenyl)methyl]acetamide were studied in the context of its adsorption behavior on mild steel surfaces, revealing high inhibition efficiency and spontaneous adsorption .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-8-4-5-11(6-12(8)16)17-13(19)7-18-14(20)9(2)22-10(3)15(18)21/h4-6,9-10H,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWWFTWIHJJWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.